molecular formula C14H18BrNO2 B13502936 tert-butyl 6-bromo-7-methyl-2,3-dihydro-1H-indole-1-carboxylate

tert-butyl 6-bromo-7-methyl-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B13502936
M. Wt: 312.20 g/mol
InChI Key: XCMLZDPLKNBDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-bromo-7-methyl-2,3-dihydro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-7-methyl-2,3-dihydro-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoindole and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as triethylamine to facilitate the formation of the tert-butyl ester.

    Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-7-methyl-2,3-dihydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like manganese dioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Tert-butyl 6-bromo-7-methyl-2,3-dihydro-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-7-methyl-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Another tert-butyl ester with a bromine substituent, used in similar synthetic applications.

    Tert-butyl indoline-1-carboxylate: A related compound with a different substitution pattern on the indole ring.

Uniqueness

Tert-butyl 6-bromo-7-methyl-2,3-dihydro-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new synthetic methodologies and exploring novel biological applications.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

tert-butyl 6-bromo-7-methyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H18BrNO2/c1-9-11(15)6-5-10-7-8-16(12(9)10)13(17)18-14(2,3)4/h5-6H,7-8H2,1-4H3

InChI Key

XCMLZDPLKNBDDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N(CC2)C(=O)OC(C)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.